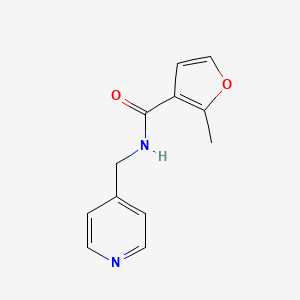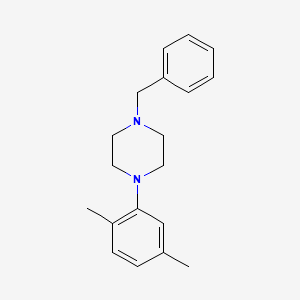
(2,4-dimethoxybenzyl)(3-methylbenzyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,4-dimethoxybenzyl)(3-methylbenzyl)amine, also known as DMMA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of drug discovery. DMMA is a member of the family of benzylamines, which are known for their diverse biological activities, including antitumor, antiviral, and antibacterial effects.
Wissenschaftliche Forschungsanwendungen
(2,4-dimethoxybenzyl)(3-methylbenzyl)amine has been extensively studied for its potential applications in drug discovery. It has been shown to exhibit antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to have antiviral activity against the influenza virus and the herpes simplex virus. Additionally, this compound has been investigated for its antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Wirkmechanismus
The mechanism of action of (2,4-dimethoxybenzyl)(3-methylbenzyl)amine is not fully understood. However, it has been suggested that this compound may exert its biological activity by inhibiting key enzymes involved in cancer cell growth, viral replication, and bacterial cell wall synthesis. This compound may also induce apoptosis, or programmed cell death, in cancer cells, leading to their destruction.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest and inhibit cell proliferation. This compound has also been shown to induce apoptosis in cancer cells, leading to their destruction. In viral infections, this compound has been shown to inhibit viral replication by interfering with viral protein synthesis. In bacterial infections, this compound has been shown to inhibit bacterial cell wall synthesis, leading to bacterial cell death.
Vorteile Und Einschränkungen Für Laborexperimente
(2,4-dimethoxybenzyl)(3-methylbenzyl)amine has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research purposes. This compound also exhibits potent biological activity against various cancer cell lines, viruses, and bacteria, making it a suitable candidate for drug discovery. However, this compound has some limitations for lab experiments. It is a relatively new compound, and its biological activity and mechanism of action are not fully understood. Additionally, this compound has not been extensively studied in animal models, making it difficult to assess its safety and efficacy in vivo.
Zukünftige Richtungen
There are several future directions for research on (2,4-dimethoxybenzyl)(3-methylbenzyl)amine. One direction is to further investigate its mechanism of action and biological activity. This could involve studying the molecular targets of this compound and how it interacts with them. Another direction is to investigate the safety and efficacy of this compound in animal models. This could involve conducting preclinical studies to assess its toxicity and pharmacokinetics. Additionally, this compound could be further investigated for its potential applications in drug discovery, particularly in the development of novel antitumor, antiviral, and antibacterial agents.
Conclusion
In conclusion, this compound is a promising compound with potential applications in drug discovery. It exhibits potent biological activity against various cancer cell lines, viruses, and bacteria, making it a suitable candidate for drug development. However, further research is needed to fully understand its mechanism of action, safety, and efficacy. With continued research, this compound has the potential to be a valuable tool in the fight against cancer, viral infections, and bacterial infections.
Synthesemethoden
(2,4-dimethoxybenzyl)(3-methylbenzyl)amine can be synthesized through a multi-step process that involves the reaction of 2,4-dimethoxybenzaldehyde with 3-methylbenzylamine in the presence of a reducing agent. The resulting product is purified using column chromatography to obtain pure this compound. The synthesis of this compound has been optimized to yield high purity and high yield, making it a suitable candidate for scientific research applications.
Eigenschaften
IUPAC Name |
1-(2,4-dimethoxyphenyl)-N-[(3-methylphenyl)methyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-13-5-4-6-14(9-13)11-18-12-15-7-8-16(19-2)10-17(15)20-3/h4-10,18H,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPLOEJLYCBUKLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNCC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[3-(2-furyl)-2-propen-1-ylidene]-5-methyl-4-phenyl-3-thiophenecarbohydrazide](/img/structure/B5787942.png)
![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N,2-dimethylpropanamide](/img/structure/B5787944.png)

![6,6-dimethyl-2-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B5787958.png)
![6-allyl-2-(3-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5787968.png)
![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B5787982.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-methylpropanamide](/img/structure/B5787987.png)
![N-[2-(4-fluorophenyl)ethyl]-2-nitrobenzenesulfonamide](/img/structure/B5787998.png)




![N'-[(5-chloro-2-methoxybenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5788034.png)
![N-cyclopropyl-2-{[4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5788039.png)